Cas no 81281-47-2 (5-Amino-3,7-dimethylxanthine)

5-Amino-3,7-dimethylxanthine is a xanthine derivative with potential applications in biochemical and pharmaceutical research. Its structure, featuring amino and methyl substituents, distinguishes it from other xanthine analogs, offering unique reactivity and binding properties. This compound may serve as a precursor or intermediate in the synthesis of more complex molecules, particularly those targeting adenosine receptors or phosphodiesterase enzymes. Its stability and solubility profile make it suitable for experimental studies requiring precise modulation of purinergic signaling pathways. Researchers value this derivative for its potential to elucidate structure-activity relationships in xanthine-based compounds, contributing to the development of novel therapeutic agents.
5-Amino-3,7-dimethylxanthine structure
5-Amino-3,7-dimethylxanthine structure
Product Name:5-Amino-3,7-dimethylxanthine
CAS No:81281-47-2
MF:C7H9N5O2
MW:195.178660154343
CID:986598
PubChem ID:339843
Update Time:2025-10-31

5-Amino-3,7-dimethylxanthine Chemical and Physical Properties

Names and Identifiers

    • 5-Amino-3,7-dimethylxanthine
    • 1-Amino-3,7-dihydro-3,7-dimethyl-1H-purine-2,6-dione
    • NSC 367963
    • 1H-Purine-2,6-dione, 1-aMino-3,7-dihydro-3,7-diMethyl-
    • 1-amino-3,7-dimethylpurine-2,6-dione
    • 1-amino-3,7-dimethylxanthine
    • 1-Aminotheobromine
    • DTXSID30321018
    • 81281-47-2
    • A19201
    • NSC367963
    • SCHEMBL11035165
    • NSC-367963
    • FT-0661773
    • Aminotheobromin
    • 1-Amino-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione
    • DS-016120
    • Inchi: 1S/C7H9N5O2/c1-10-3-9-5-4(10)6(13)12(8)7(14)11(5)2/h3H,8H2,1-2H3
    • InChI Key: NAVLIYUAMBPQRQ-UHFFFAOYSA-N
    • SMILES: O=C1C2=C(N=CN2C)N(C)C(N1N)=O

Computed Properties

  • Exact Mass: 196.08300
  • Monoisotopic Mass: 195.07562455g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 0
  • Complexity: 294
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.8
  • Topological Polar Surface Area: 84.5Ų

Experimental Properties

  • PSA: 91.03000
  • LogP: -0.93930

5-Amino-3,7-dimethylxanthine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
A607870-2.5g
5-Amino-3,7-dimethylxanthine
81281-47-2
2.5g
$ 190.00 2023-04-19
TRC
A607870-25g
5-Amino-3,7-dimethylxanthine
81281-47-2
25g
$ 1487.00 2023-04-19

Additional information on 5-Amino-3,7-dimethylxanthine

Professional Introduction to 5-Amino-3,7-dimethylxanthine (CAS No. 81281-47-2)

5-Amino-3,7-dimethylxanthine, with the chemical formula C8H10N4O2, is a derivative of xanthine that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number CAS No. 81281-47-2, exhibits a unique structural and functional profile that makes it a subject of interest for various biological and therapeutic applications.

The xanthine family of compounds is well-known for its role in modulating cellular processes through interaction with adenosine receptors and other nucleoside receptors. Among these, 5-Amino-3,7-dimethylxanthine stands out due to its specific substitutions at the 5-amino and 3,7-methyl positions, which contribute to its distinct pharmacological properties. These modifications not only influence its binding affinity to target receptors but also affect its metabolic stability and bioavailability.

In recent years, there has been a growing interest in xanthine derivatives as potential therapeutic agents. Studies have highlighted the potential of 5-Amino-3,7-dimethylxanthine in the treatment of various conditions, including cardiovascular disorders, neurodegenerative diseases, and metabolic syndromes. Its ability to interact with adenosine A1 and A2A receptors has been particularly explored for its potential in enhancing cognitive function and reducing inflammation.

One of the most compelling aspects of 5-Amino-3,7-dimethylxanthine is its role as a precursor in the synthesis of more complex xanthine derivatives. Researchers have leveraged its structural framework to develop novel compounds with enhanced pharmacological profiles. For instance, modifications at the 1-position can lead to derivatives with improved solubility and reduced side effects, making them more suitable for clinical applications.

The synthesis of 5-Amino-3,7-dimethylxanthine involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets stringent pharmaceutical standards. Techniques such as catalytic hydrogenation, nucleophilic substitution, and protecting group strategies are commonly used in its preparation.

Evidence from preclinical studies suggests that 5-Amino-3,7-dimethylxanthine may have therapeutic potential in managing conditions associated with adenosine receptor modulation. For example, its interaction with A1 receptors has been linked to improvements in cerebral blood flow regulation, which could be beneficial in treating ischemic neurological disorders. Additionally, its effects on A2A receptors may contribute to anti-inflammatory responses, making it a candidate for chronic inflammatory conditions.

The pharmacokinetic properties of CAS No. 81281-47-2, such as absorption, distribution, metabolism, and excretion (ADME), have been thoroughly investigated to understand its behavior within the body. Studies indicate that it exhibits moderate bioavailability following oral administration and has a relatively short half-life. These findings are crucial for determining appropriate dosing regimens and minimizing potential side effects.

In conclusion, 5-Amino-3,7-dimethylxanthine represents a promising compound in pharmaceutical research due to its unique structural features and biological activities. Its potential applications in treating various diseases underscore the importance of continued research into xanthine derivatives. As our understanding of nucleoside receptor mechanisms advances, compounds like this will likely play an increasingly significant role in developing innovative therapeutic strategies.

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